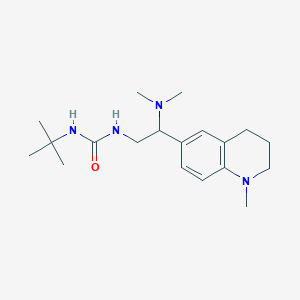

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone

Descripción general

Descripción

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a chemical compound that belongs to the class of azetidinones. It is commonly referred to as MPMPA and is used in scientific research for its unique properties.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Medicinal Applications

One notable application of structures related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves the enantioselective synthesis of saturated aza-heterocycles, which are crucial in bioactive compounds and therapeutic agents. The development of methods for enantioselective functionalization of α-methylene C–H bonds in these systems is vital for drug discovery. A study by Jain et al. (2016) demonstrates a palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, showing significant potential in medicinal chemistry and asymmetric synthesis (Jain, Verma, Xia, & Yu, 2016).

Antimycobacterial Research

Research by Kumar et al. (2008) has identified antimycobacterial properties in compounds structurally similar to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. Specifically, their work on spiro-piperidin-4-ones shows significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antimycobacterial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Molecular Structure and Interaction Studies

Another study by Khan et al. (2013) on compounds related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone focuses on understanding molecular structures through the synthesis of specific compounds. They report on the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine, highlighting the importance of hydrogen bonding and C-H...π interactions in stabilizing molecular structures (Khan, Ibrar, Lal, Altaf, & White, 2013).

Synthesis of Piperidine Derivatives

The versatility of piperidine, a component of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone, is showcased in a study by Krawczyk (1996), where piperidine catalyzes the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids. This illustrates the compound's utility in synthesizing phosphinate derivatives, which have applications in various areas of chemical research (Krawczyk, 1996).

Neuroprotective Agent Development

Research into neuroprotective agents has also seen the use of structures related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. Chenard et al. (1995) identify a compound with potent NMDA antagonist properties, offering promise as a neuroprotective agent with potential applications in treating neurological disorders (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

Mecanismo De Acción

Target of Action

The compound “1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone” is a synthetic cathinone . Synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations . They are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind .

Mode of Action

The compound interacts with its targets in the central nervous system to induce psychoactive effects and hallucinations . It shares structural similarities with amphetamines , which are known to increase the release and inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain.

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The compound’s action on the central nervous system results in psychoactive effects and hallucinations . These effects can include increased alertness, feelings of euphoria, enhanced sociability, and perceptual changes. Misuse can lead to adverse effects such as agitation, paranoia, and hallucinations .

Propiedades

IUPAC Name |

1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOXCNHOHLCAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322273 | |

| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

551921-50-7 | |

| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2935394.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2935399.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2935401.png)

![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)